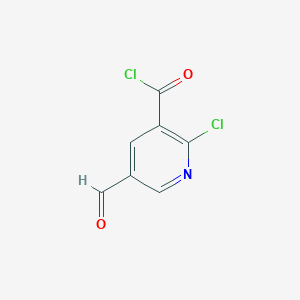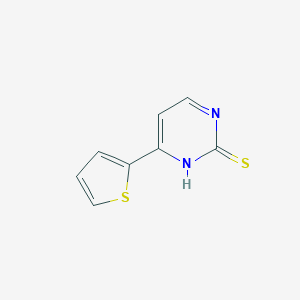![molecular formula C8H10N2O3 B064039 ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]- CAS No. 183232-39-5](/img/structure/B64039.png)
ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is an organic compound that features a pyrimidine ring substituted with an ethoxy group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde typically involves the reaction of 4-ethoxypyrimidine with a suitable acetaldehyde derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of the acetaldehyde derivative to form the desired product .
Industrial Production Methods
Industrial production of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde can undergo various chemical reactions, including:
Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((4-Ethoxypyrimidin-2-yl)oxy)acetic acid.
Reduction: 2-((4-Ethoxypyrimidin-2-yl)oxy)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxypyrimidin-2-yl)oxy)acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-((4-Chloropyrimidin-2-yl)oxy)acetaldehyde: Contains a chloro group, which may alter its reactivity and biological activity.
2-((4-Hydroxypyrimidin-2-yl)oxy)acetaldehyde: Features a hydroxyl group, potentially increasing its solubility in water.
Uniqueness
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
183232-39-5 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(4-ethoxypyrimidin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-7-3-4-9-8(10-7)13-6-5-11/h3-5H,2,6H2,1H3 |
InChI Key |
HIFHEYYHDHORTR-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)OCC=O |
Canonical SMILES |
CCOC1=NC(=NC=C1)OCC=O |
Synonyms |
Acetaldehyde, [(4-ethoxy-2-pyrimidinyl)oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)











